![molecular formula C12H16N2O B1294756 1-(4-Methylbenzyl)piperazin-2-one CAS No. 938458-91-4](/img/structure/B1294756.png)
1-(4-Methylbenzyl)piperazin-2-one
Overview
Description
This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methylbenzyl)piperazin-2-one Piperazine derivatives, to which this compound belongs, are known to have a broad range of pharmacological properties .
Mode of Action
The mode of action of This compound Piperazine derivatives are generally known to exert their effects by interacting with various targets, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that piperazine derivatives can influence a variety of biological processes, including anti-helminthic, antihistaminic, anticancer, antidepressant, and anti-microbial activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The stability of this compound has been studied, and it has been found to be stable in human blood under various storage conditions .
Result of Action
The molecular and cellular effects of This compound It has been predicted that this compound might exhibit inhibitory activity against bacillus cereus, suggesting potential anti-bacterial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it has been found that this compound is more stable under certain storage conditions .
Biochemical Analysis
Biochemical Properties
1-(4-Methylbenzyl)piperazin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with the NH group of proteins and carbon-hydrogen bonds with the piperazine ring. These interactions involve amino acids such as GLU 146, ASP 122, and HIS 142 . Additionally, the aromatic ring of this compound interacts with LEU 135, contributing to its biological activity. These interactions suggest that this compound may exhibit inhibitory activity against certain bacterial proteins, making it a potential antibacterial agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer, antidepressant, and antimicrobial activities . These effects are mediated through its interactions with cellular proteins and enzymes, which can alter cell signaling pathways and gene expression patterns. The compound’s impact on cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming specific interactions with their active sites. For instance, the compound’s piperazine ring can interact with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under various storage conditions, maintaining more than 70% of its activity after 12 months . This stability is essential for its long-term use in biochemical research. The compound may degrade over extended periods, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into its stability and degradation patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Animal studies have provided valuable data on the compound’s dosage-dependent effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for its biotransformation and elimination from the body. Understanding these pathways helps in predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution patterns are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperazin-2-one typically involves the reaction of piperazine with 4-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methylbenzyl)piperazin-2-one is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds derived from piperazine can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer cell lines, enhancing apoptosis through mechanisms involving poly (ADP-ribose) polymerase (PARP) inhibition .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating effective antibacterial properties .
The compound's interaction with biological systems has been a focal point of research:
- Enzyme Inhibition : It has been noted for its ability to act as an enzyme inhibitor, which is crucial in drug development for targeting specific pathways involved in diseases .
- Neuropharmacology : The piperazine moiety is often associated with neuroactive compounds. Derivatives of this compound have been explored for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Industrial Applications
This compound also has potential industrial applications:
- Synthesis of Agrochemicals : Its chemical structure allows it to serve as a building block for the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
- Material Science : The compound can be utilized in creating polymers and other materials with specific properties tailored for industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound derivatives against breast cancer cells. The results indicated significant apoptosis induction and cell cycle arrest at specific concentrations. The following table summarizes key findings from this research:
Compound | IC (µM) | Mechanism of Action |
---|---|---|
This compound | 18 | PARP inhibition |
Olaparib (control) | 10 | PARP inhibition |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against various bacterial strains. The results are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 50 | 15 |
Staphylococcus aureus | 30 | 20 |
These studies highlight the compound's potential as a novel therapeutic agent with both anticancer and antimicrobial properties.
Comparison with Similar Compounds
1-(4-Methylbenzyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Chlorobenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxybenzyl)piperazine: Investigated for its potential analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
1-(4-Methylbenzyl)piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H18N2O and a molecular weight of approximately 218.29 g/mol. The compound features a piperazine ring substituted with a 4-methylbenzyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Target Interactions : The compound has been shown to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders.
- Enzyme Inhibition : Studies indicate that it can inhibit the activity of key enzymes such as PARP1, which plays a significant role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research has demonstrated that this compound can induce cell death in various cancer cell lines, including breast cancer. It has shown significant efficacy in reducing cell viability and enhancing apoptosis markers such as CASPASE 3/7 activity .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 18 | PARP1 inhibition, apoptosis |
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against several bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Stability : The compound exhibits stability in human blood under various conditions, which is critical for its potential therapeutic use.
- Bioavailability : Ongoing studies aim to elucidate the bioavailability of the compound when administered via different routes.
Case Studies and Research Findings
Several research studies have highlighted the potential of this compound:
- In Vitro Studies on Cancer Cells : A study published in April 2022 demonstrated that derivatives of piperazine, including this compound, significantly reduced viability in breast cancer cells through PARP1 inhibition .
- Antimicrobial Activity Assessment : Comparative analysis revealed that similar piperazine derivatives exhibited promising antimicrobial effects against strains such as S. enteritidis and P. aeruginosa, suggesting a broad spectrum of activity .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBQNDQVAMMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649957 | |
Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-91-4 | |
Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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